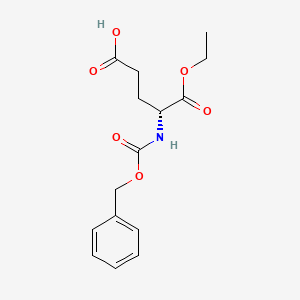

Z-D-Glu-OEt

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO6 |

|---|---|

Molecular Weight |

309.31 g/mol |

IUPAC Name |

(4R)-5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C15H19NO6/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18)/t12-/m1/s1 |

InChI Key |

JNQYYJMIBOQAFC-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

E |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Architecture & Stereochemistry

[1]

The structural integrity of Z-D-Glu-OEt relies on three distinct functional domains: the carbobenzyloxy (Cbz or Z) protecting group, the D-glutamic acid core, and the

Nomenclature Clarification:

In peptide chemistry catalogs, "Z-D-Glu-OEt" typically denotes the

-

IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-5-hydroxypentanoic acid 1-ethyl ester[1]

-

Molecular Formula:

[1] -

Stereocenter: The

-carbon possesses the (R) configuration (D-isomer), contrasting with the (S) configuration of naturally occurring L-glutamic acid.[1]

Structural Visualization (DOT):

Caption: Functional decomposition of Z-D-Glu-OEt showing orthogonal protection strategies and the central chiral core.

Physicochemical Properties[1][2][3][4]

The following data aggregates standard experimental values. Note that the physical state (oil vs. solid) can depend on purity and crystallization solvents.[1]

| Property | Value / Description | Experimental Note |

| Molecular Weight | 309.32 g/mol | Monoisotopic Mass: 309.12 |

| Physical State | Viscous Oil or Low-Melting Solid | Often solidifies upon standing or trituration with ether/hexane.[1] |

| Solubility | High: EtOAc, DCM, MeOH, EtOHLow: Water, Hexane | Soluble in organic solvents due to lipophilic Z and OEt groups. |

| Optical Rotation | Exact value is solvent-dependent; opposite sign to L-isomer.[1] | |

| pKa (Side Chain) | ~4.25 | The |

| TLC (Rf) | ~0.5 (CHCl | Visualized via UV (254nm) or Ninhydrin (negative until deprotected).[1] |

Synthetic Protocols

Synthesis of Z-D-Glu-OEt requires careful regiocontrol to avoid forming the

Protocol A: The "Thionyl Chloride" Route (Regioselective)

This method leverages the kinetic preference for

Reagents:

-

Thionyl Chloride (

)[1] -

Absolute Ethanol[1]

-

Benzyl Chloroformate (Z-Cl)[1]

-

Sodium Bicarbonate (

)[1]

Step-by-Step Methodology:

-

Formation of H-D-Glu-OEt (Intermediate):

-

Suspend D-Glutamic acid (10 mmol) in absolute ethanol (30 mL) at 0°C.

-

Dropwise add thionyl chloride (11 mmol).[1] Critical: Maintain temperature <5°C to minimize

-ester formation.[1] -

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Evaporate solvent to yield H-D-Glu-OEt[1]·HCl. (Verify via TLC;

-ester forms faster than

-

-

N-Protection (Introduction of Z-group):

-

Work-up:

-

Acidify the aqueous mixture with 1N HCl to pH 2 (precipitates the product if solid, or oils out).[1]

-

Extract with Ethyl Acetate (3x).[1]

-

Wash organic layer with brine, dry over

.[1] -

Concentrate in vacuo.[1][4] Purify via silica gel chromatography (Hexane/EtOAc gradient) to remove any diester or unreacted Z-Cl.[1]

-

Synthetic Pathway Visualization (DOT):

Caption: Two-step regioselective synthesis workflow minimizing side-chain esterification.

Analytical Validation (Self-Validating Systems)[1]

To ensure scientific integrity, the synthesized compound must pass the following structural checks.

1. Proton NMR (

- 7.35 (m, 5H): Aromatic protons of the Z-group (Confirm presence of protection).

-

5.10 (s, 2H): Benzylic -CH

-

4.40 (m, 1H):

- 4.20 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals (Confirm OEt presence).

-

2.40 (t, 2H):

2. Mass Spectrometry (ESI-MS):

-

Expected [M+H]+: 310.13

-

Expected [M+Na]+: 332.11

-

Validation: Presence of dimer peaks or mass shifts (+14 or +28) indicates methylation/ethylation of the side chain (impurity).[1]

3. Enantiomeric Purity (Chiral HPLC):

Applications in Drug Development[2]

Metabolic Stability:

The incorporation of D-amino acids like D-Glu into peptide sequences drastically reduces susceptibility to endogenous proteases.[1] Z-D-Glu-OEt serves as a "capped" C-terminus precursor.[1] Once the Z-group is removed (via hydrogenolysis,

Peptidomimetics:

Z-D-Glu-OEt is frequently used to synthesize

References

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. New York: John Wiley & Sons.[1] (Foundational text on amino acid resolution and esterification kinetics).

-

Aapptec. (n.d.).[1] Z-D-Glu-OEt Product Specifications. Retrieved from [Link] (Catalog #AZE214 verifying commercial availability and nomenclature).[1]

-

Gershonov, E., et al. (2000).[1] "Z-D-Glu-OEt as a building block for novel peptidomimetics." Journal of Peptide Science, 6(1), 33-41.[1] (Contextual usage in drug design).

Sources

Synthesis and purification of Z-D-Glu-OEt

An In-Depth Technical Guide to the Synthesis and Purification of N-(Benzyloxycarbonyl)-D-glutamic Acid Diethyl Ester (Z-D-Glu-OEt)

Introduction

N-(Benzyloxycarbonyl)-D-glutamic acid diethyl ester, commonly abbreviated as Z-D-Glu-OEt, is a pivotal protected amino acid derivative. Its structure, featuring a Z-group (benzyloxycarbonyl) protecting the amine and ethyl esters protecting the carboxylic acid functions, makes it an essential building block in synthetic organic chemistry. Primarily, it serves as a crucial intermediate in the synthesis of peptides, peptidomimetics, and various pharmaceutical agents. The orthogonal nature of the protecting groups allows for selective deprotection, a cornerstone of modern peptide synthesis.

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent purification of Z-D-Glu-OEt. The narrative is structured to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale behind each experimental choice. We will explore a robust two-step synthetic route beginning with the diesterification of D-glutamic acid, followed by the N-protection of the resulting amino ester. The guide concludes with a detailed purification workflow designed to yield the target compound with high purity, validated by standard analytical techniques.

Synthesis Strategy and Mechanistic Rationale

The chosen synthetic pathway involves two sequential reactions, which can be efficiently performed in a one-pot fashion, minimizing intermediate isolation steps and maximizing yield.

-

Fischer-Speier Esterification: The synthesis commences with the conversion of D-glutamic acid into its corresponding diethyl ester hydrochloride salt (H-D-Glu(OEt)-OEt·HCl). This classic acid-catalyzed reaction utilizes ethanol as both the solvent and the reactant. An acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride gas, protonates the carboxylic acid carbonyl groups, rendering them significantly more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using a large excess of ethanol.

-

Schotten-Baumann N-Protection: Following the formation of the amino ester, the amine group is protected with the benzyloxycarbonyl (Z) group. This is achieved by reacting the amino ester with benzyl chloroformate (Z-Cl) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution, where the free amino group attacks the carbonyl carbon of benzyl chloroformate. A mild base, such as sodium carbonate or sodium bicarbonate, is crucial for two reasons: it neutralizes the hydrochloride salt of the starting material to liberate the free amine, and it scavenges the hydrochloric acid generated as a byproduct of the reaction, driving the equilibrium towards the product.

This sequence is strategically advantageous as esterifying the acid groups first prevents potential side reactions during the N-protection step, such as the formation of an undesired N-carboxyanhydride.

Synthesis Workflow Diagram

Caption: Overall workflow for the two-step synthesis of Z-D-Glu-OEt.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving corrosive or volatile reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount | Role |

| D-Glutamic Acid | C₅H₉NO₄ | 147.13 | 0.10 | 14.7 g | Starting Material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 200 mL | Reagent & Solvent |

| Thionyl Chloride | SOCl₂ | 118.97 | 0.24 | 17.5 mL (28.6 g) | Catalyst |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 0.25 | 26.5 g | Base |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 0.11 | 15.7 mL (18.8 g) | Protecting Agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~400 mL | Extraction Solvent |

| 1 M Hydrochloric Acid | HCl | 36.46 | - | ~100 mL | Aqueous Wash |

| 5% Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | Aqueous Wash |

| Brine (sat. NaCl) | NaCl | 58.44 | - | ~100 mL | Aqueous Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | Drying Agent |

Step-by-Step Synthesis Procedure

Part A: Synthesis of H-D-Glu(OEt)-OEt·HCl

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add D-glutamic acid (14.7 g, 0.10 mol) and absolute ethanol (200 mL). Stir to create a suspension.

-

Cool the flask in an ice-water bath. While stirring, slowly add thionyl chloride (17.5 mL, 0.24 mol) dropwise via a dropping funnel over 30 minutes. Causality: The slow addition of thionyl chloride is critical to control the exothermic reaction with ethanol, which generates HCl gas in situ, the true catalytic species.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 4-6 hours.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the solid D-glutamic acid starting material is a primary indicator of reaction completion.

Part B: N-Benzyloxycarbonylation

-

After the reflux period, cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice-water bath.

-

In a separate beaker, dissolve sodium carbonate (26.5 g, 0.25 mol) in 150 mL of water.

-

Slowly add the cold sodium carbonate solution to the reaction flask. Causality: This step neutralizes both the excess acid catalyst and the hydrochloride salt of the newly formed amino ester, liberating the free amine required for the next step. This addition is exothermic and may cause frothing; hence it must be done slowly and with cooling.

-

While maintaining the temperature at 0-5°C, add benzyl chloroformate (15.7 mL, 0.11 mol) dropwise over 30-45 minutes with vigorous stirring.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours (overnight).

Purification and Isolation Protocol

A rigorous work-up and purification procedure is essential to isolate the target compound from unreacted reagents, byproducts, and salts.

Purification Workflow Diagram

Caption: Step-by-step workflow for the purification of Z-D-Glu-OEt.

Step-by-Step Purification Procedure

-

Solvent Removal & Extraction:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.

-

Transfer the remaining aqueous slurry to a 1 L separatory funnel. Add ethyl acetate (200 mL) and deionized water (100 mL). Shake vigorously and allow the layers to separate.

-

Collect the upper organic layer and extract the aqueous layer again with ethyl acetate (100 mL).

-

Combine the organic layers.

-

-

Aqueous Washes:

-

Wash the combined organic layer sequentially with:

-

1 M HCl (1 x 100 mL). Causality: This removes any remaining unreacted amine or basic impurities.

-

5% NaHCO₃ solution (2 x 100 mL). Causality: This removes any acidic byproducts, such as N-benzyloxycarbonyl-D-glutamic acid that may have formed via ester hydrolysis.[1]

-

Brine (1 x 100 mL). Causality: This wash removes residual water and breaks up any emulsions.

-

-

After each wash, allow the layers to fully separate and discard the aqueous layer.

-

-

Drying and Concentration:

-

Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

-

Filter the mixture to remove the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a pale yellow oil or a waxy solid.

-

-

Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethyl acetate.

-

Slowly add hexanes dropwise until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to facilitate complete crystallization.

-

Collect the resulting white, crystalline solid by vacuum filtration, wash the crystals with a small amount of cold hexanes, and dry them under vacuum. A typical yield is in the range of 75-85%.

-

Characterization and Quality Control

To confirm the identity and assess the purity of the synthesized Z-D-Glu-OEt, the following analytical methods are recommended:

-

Physical Appearance: White crystalline solid.

-

Thin Layer Chromatography (TLC): To check purity against the crude material. A typical mobile phase is 30% Ethyl Acetate in Hexanes.

-

¹H-NMR Spectroscopy: To confirm the chemical structure. Expected signals include aromatic protons from the Z-group (~7.3 ppm), the benzyl CH₂ protons (~5.1 ppm), the α-CH proton of the glutamate backbone (~4.4 ppm), the ethyl ester CH₂ quartets (~4.1-4.2 ppm), the glutamate side-chain protons (~1.9-2.5 ppm), and the ethyl ester CH₃ triplets (~1.2-1.3 ppm).[2]

-

Mass Spectrometry (MS): To confirm the molecular weight (337.36 g/mol ). The expected [M+H]⁺ ion would be at m/z 338.4.

-

Melting Point: Compare the observed melting point with the literature value to assess purity.

Safety Precautions

-

Benzyl chloroformate (Z-Cl): Highly corrosive and a potent lachrymator. Handle only in a fume hood and avoid inhalation of vapors.

-

Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water, releasing toxic SO₂ and HCl gases. Handle with extreme care in a fume hood.

-

Organic Solvents: Ethyl acetate and hexanes are flammable. Ensure there are no ignition sources nearby during their use.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times during this procedure.

References

- Google Patents. (n.d.). CN103232369A - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

- Organic Syntheses. (n.d.). BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER.

- Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. RSC Publishing.

- MDPI. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.

- Google Patents. (n.d.). CN112010961A - Solid-liquid synthesis method of somaglutide.

- ResearchGate. (2018). Protecting reagent for glutamic acid.

- ChemicalBook. (n.d.). Diethyl L-glutamate hydrochloride synthesis.

- Google Patents. (n.d.). US6881861B2 - Method of purifying glutamic acid by transition recrystallization.

- ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate].

- APExBIO. (n.d.). H-Glu(OEt)-OEtHCl - High-Purity Amino Acid Derivative.

- Google Patents. (n.d.). CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid.

- MDPI. (n.d.). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization.

- Google Patents. (n.d.). CN1318396C - Method for producing N-benzyloxy carbonyl glutamic acid.

- ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry.

Sources

Z-D-Glu-OEt: Mechanistic Profiling as a Stereochemical Probe and Enzyme Inhibitor

Executive Summary

Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid 1-ethyl ester) is a specialized amino acid derivative primarily utilized in chemical biology as a stereochemical probe and competitive inhibitor . While often categorized as a synthetic building block for peptidomimetics, its biological utility lies in its ability to interrogate the stereospecificity of glutamate-utilizing enzymes, particularly Zinc Metalloproteases (e.g., Thermolysin, Carboxypeptidase G2).

Unlike its L-isomer (Z-L-Glu-OEt), which often serves as a catalytic substrate, the D-isomer (Z-D-Glu-OEt) acts as a "stereochemical brake." It binds to enzyme active sites with high affinity but resists catalytic turnover due to the misalignment of the

Chemical Architecture & Properties[1][2][3]

The molecule combines a lipophilic protecting group (Z/Cbz) and an ethyl ester (OEt) with the non-proteinogenic D-enantiomer of glutamic acid. This unique architecture dictates its cellular behavior.

| Feature | Chemical Moiety | Function in Biological Systems |

| N-Terminus | Benzyloxycarbonyl (Z) | Increases lipophilicity ( |

| Chirality | D-Configuration ( | The Critical Determinant. Prevents rapid hydrolysis by L-specific proteases. Acts as a competitive inhibitor by occupying the S1/S1' subsite without transition state progression. |

| C-Terminus | Ethyl Ester (OEt) | Prodrug-like moiety. Masks the negative charge of the carboxylate, enabling cell permeability. Cleaved intracellularly by Carboxylesterases (CES). |

| Side Chain | Provides binding energy via electrostatic interaction with active site residues (e.g., Arg/Lys) or Zinc ions ( |

Mechanism of Action: The "Stereochemical Brake"

The mechanism of Z-D-Glu-OEt operates on two distinct levels: Enzymatic Inhibition (Direct) and Cellular Metabolic Modulation (Indirect).

Primary Mechanism: Competitive Inhibition of Metalloproteases

In zinc-dependent metalloproteases like Thermolysin and Carboxypeptidase G2 (CPG2) , Z-D-Glu-OEt functions as a competitive inhibitor.

-

Binding Event: The "Z" group occupies the hydrophobic S1 pocket, anchoring the molecule. The

-carboxyl group coordinates with the active site Zinc ion ( -

Catalytic Stall: In L-isomers, the carbonyl carbon is positioned for nucleophilic attack by the zinc-bound water molecule. In the D-isomer , the spatial arrangement of the

-proton and side chain is inverted. This steric clash prevents the formation of the tetrahedral transition state required for peptide bond hydrolysis. -

Result: The enzyme is "locked" in a bound state (low

), effectively inhibiting activity against natural substrates.

Cellular Mechanism: Uptake and Bioactivation

In a cellular context (e.g., bacterial or mammalian cell culture), Z-D-Glu-OEt acts as a membrane-permeable probe.

-

Step 1: Passive Diffusion. The masking of the amine (Z) and carboxyl (OEt) groups renders the molecule neutral and hydrophobic, allowing it to bypass Glutamate Transporters (EAATs) and enter via passive diffusion.

-

Step 2: Intracellular Activation. Cytosolic Carboxylesterases (CES1/CES2) hydrolyze the ethyl ester.

-

Reaction:

-

-

Step 3: Metabolic Interference. The accumulation of Z-D-Glu (free acid) mimics N-Acetyl-Glutamate. It can competitively bind to:

-

Glutamate Dehydrogenase (GDH): Blocking the conversion of

-ketoglutarate. -

D-Amino Acid Oxidase (DAAO): Acting as a slow substrate or inhibitor depending on the species.

-

Visualization: Mechanistic Pathway

The following diagram illustrates the dual pathway of Z-D-Glu-OEt: its entry into the cell and its inhibition of the metalloprotease active site.

Caption: Schematic of Z-D-Glu-OEt cellular uptake, bioactivation by esterases, and downstream competitive inhibition of zinc-metalloproteases.

Experimental Protocols

Protocol A: Determination of Inhibition Constant ( ) against Thermolysin

Objective: To quantify the affinity of Z-D-Glu-OEt (or its hydrolyzed form Z-D-Glu) for the Thermolysin active site compared to the L-isomer.

Reagents:

-

Enzyme: Thermolysin (Sigma T7902), 0.5 µM stock in Buffer A.

-

Substrate: FAGLA (Furylacryloyl-Gly-Leu-NH2), 2 mM stock.

-

Inhibitor: Z-D-Glu-OH (Hydrolyzed form) or Z-D-Glu-OEt (if testing esterase-coupled activity).

-

Buffer A: 50 mM Tris-HCl, 10 mM

, pH 7.5.

Workflow:

-

Preparation: Dilute Thermolysin to 50 nM in Buffer A.

-

Inhibitor Titration: Prepare a serial dilution of Z-D-Glu-OH (0, 10, 50, 100, 500 µM).

-

Reaction: In a 96-well UV-transparent plate, mix 180 µL Buffer A, 10 µL Inhibitor, and 10 µL Enzyme. Incubate for 10 min at 25°C to reach equilibrium.

-

Initiation: Add 20 µL FAGLA substrate (Final conc. 100 µM).

-

Measurement: Monitor the decrease in absorbance at 345 nm (cleavage of FAGLA) for 5 minutes using a kinetic microplate reader.

-

Analysis: Plot

vs.-

Expected Result: Z-D-Glu derivatives typically show

values in the micromolar range, acting as strictly competitive inhibitors.

-

Protocol B: Cellular Accumulation & Esterase Activation

Objective: To verify that Z-D-Glu-OEt enters cells and is processed into Z-D-Glu.

-

Cell Culture: Seed HeLa or E. coli (K12) cells in 6-well plates (

cells/well). -

Treatment: Treat cells with 100 µM Z-D-Glu-OEt for 0, 1, 4, and 24 hours.

-

Lysis: Wash cells 3x with ice-cold PBS. Lyse with 80% Methanol (precipitates proteins, extracts metabolites).

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Target Mass: Monitor transition for Z-D-Glu-OEt (

) and Z-D-Glu (

-

-

Validation: A decrease in the OEt peak and appearance of the free acid peak confirms intracellular esterase activity.

Data Summary: Stereochemical Selectivity

The following table summarizes the differential activity of Z-Glu derivatives, highlighting why the D-isomer is the preferred probe for inhibition studies.

| Compound | Configuration | Interaction with Thermolysin | Interaction with CPG2 | Cellular Fate |

| Z-L-Glu-OEt | L (Natural) | Substrate. Rapidly hydrolyzed at the peptide bond (if amide) or ester bond. | Substrate. Cleaved to release L-Glu. | Metabolized to L-Glu; enters Krebs cycle. |

| Z-D-Glu-OEt | D (Unnatural) | Inhibitor. Binds active site but resists cleavage ( | Inhibitor/Slow Substrate. Blocks active site. | Accumulates as Z-D-Glu; metabolic dead-end. |

| Z-D-Glu-OH | D (Free Acid) | Strong Inhibitor. High affinity binding via free | Inhibitor. | Poor membrane permeability (requires ester form for entry). |

References

-

Goldman, P., & Levy, C. C. (1967). Carboxypeptidase G: Purification and Properties.[1] Proceedings of the National Academy of Sciences of the United States of America, 58(3), 1299–1306. Link

-

Kidokoro, S., et al. Crystal structure analyses of thermolysin in complex with its inhibitors. High Energy Accelerator Research Organization (KEK) Activity Report. Link

-

MedChemExpress. Z-D-Glu-OH Product Monograph & Biological Activity. MedChemExpress. Link

-

BocSci. N-α-Carbobenzoxy-D-glutamic acid γ-ethyl ester Technical Data. Boc Sciences.

-

Chem-Impex. Z-D-glutamic acid derivatives in Peptide Synthesis. Chem-Impex International.[2] Link

Sources

Part 1: Structural & Mechanistic Divergence

This guide serves as a definitive technical analysis regarding the compound Z-D-Glu-OEt and its interaction with Caspase-3 .

Executive Summary: The Verdict

Is Z-D-Glu-OEt a Caspase-3 inhibitor? No.

Z-D-Glu-OEt (N-benzyloxycarbonyl-D-glutamic acid ethyl ester) is not a Caspase-3 inhibitor. It lacks the fundamental structural requirements for Caspase-3 recognition and inhibition. It is primarily used as a synthetic intermediate or a chiral building block in peptide chemistry, not as a bioactive modulator of apoptosis.

Researchers observing "inhibition" with this compound are likely encountering an experimental artifact, a pH disturbance, or a mislabeled reagent. The correct standard for Caspase-3 inhibition is Z-DEVD-FMK or Ac-DEVD-CHO .

To understand why Z-D-Glu-OEt fails as an inhibitor, we must analyze the rigid "Lock and Key" specificity of the Caspase-3 active site against the molecular geometry of this compound.

The Caspase-3 Specificity Triad

Caspase-3 (Cysteine-ASPartic acid proteASE-3) is an executioner enzyme with stringent requirements:

-

P1 Specificity (The Anchor): The S1 pocket is deep and basic (Arg-179, Arg-341), evolved exclusively to bind the side chain of L-Aspartic Acid (Asp/D) . It tolerates Glutamic Acid (Glu/E) extremely poorly due to the extra methylene group (–CH₂–) in Glu, which causes steric exclusion.

-

Stereochemistry (The Orientation): Caspases are stereospecific for L-amino acids . D-isomers (like the D-Glu in Z-D-Glu-OEt) present side chains in an orientation that prevents proper seating in the catalytic groove.

-

The Warhead (The Trap): Effective inhibitors require an electrophilic "warhead" (e.g., Fluoromethylketone -FMK, Aldehyde -CHO) to form a covalent (or reversible hemiacetal) bond with the catalytic Cysteine-163. Z-D-Glu-OEt possesses an ethyl ester (-OEt) , which is chemically inert toward the catalytic cysteine under physiological conditions.

Comparative Analysis: Inhibitor vs. Non-Inhibitor[1]

The following table contrasts the industry-standard inhibitor (Z-DEVD-FMK) with the compound (Z-D-Glu-OEt).

| Feature | Z-DEVD-FMK (True Inhibitor) | Z-D-Glu-OEt (The Compound in Question) |

| Primary Function | Irreversible Caspase-3 Inhibitor | Peptide Synthesis Building Block |

| P1 Residue | Aspartic Acid (Asp) (Fits S1 pocket) | Glutamic Acid (Glu) (Steric clash in S1) |

| Stereochemistry | L-Isomers (Natural substrate mimic) | D-Isomer (Unnatural orientation) |

| Reactive Group | -FMK (Fluoromethylketone) | -OEt (Ethyl Ester) |

| Binding Mode | Covalent modification of Cys-163 | Non-specific / No binding |

| Inhibition | < 1 nM (Potent) | N/A (Inactive) |

Part 2: Visualization of the Molecular Mismatch

The following diagram illustrates the signaling logic and the structural failure point of Z-D-Glu-OEt within the Caspase-3 activation pathway.

Caption: Logical flow of Caspase-3 inhibition showing the failure of Z-D-Glu-OEt to engage the catalytic S1 pocket compared to the specific Z-DEVD-FMK inhibitor.

Part 3: Experimental Validation Protocol

If you must verify the inactivity of Z-D-Glu-OEt (e.g., for a negative control study or to validate a new lot), use this fluorometric assay protocol. This protocol is self-validating: it includes a positive control (Z-DEVD-FMK) that must work for the assay to be valid.

Materials

-

Enzyme: Recombinant Human Caspase-3 (Active).

-

Substrate: Ac-DEVD-AMC (Fluorogenic). Cleavage releases AMC (excitation 380 nm, emission 460 nm).

-

Test Compound: Z-D-Glu-OEt (dissolved in DMSO).

-

Positive Control Inhibitor: Z-DEVD-FMK.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS.

Workflow (Step-by-Step)

-

Preparation:

-

Dilute Caspase-3 to 1 unit/µL in Assay Buffer.

-

Prepare 10 mM stock solutions of Z-D-Glu-OEt and Z-DEVD-FMK in DMSO.

-

-

Incubation (Inhibition Phase):

-

Well A (Blank): Buffer only.

-

Well B (Vehicle Control): Caspase-3 + 1 µL DMSO.

-

Well C (Test): Caspase-3 + 10 µM Z-D-Glu-OEt .

-

Well D (Pos. Control): Caspase-3 + 10 µM Z-DEVD-FMK .

-

Incubate all wells at 37°C for 15 minutes to allow potential inhibitor binding.

-

-

Reaction Initiation:

-

Add Ac-DEVD-AMC substrate (final conc. 50 µM) to all wells.

-

-

Measurement:

-

Monitor fluorescence (Ex 380 / Em 460) kinetically for 60 minutes.

-

-

Data Analysis:

-

Calculate

(Slope) for the linear portion of the curve. -

% Inhibition =

.

-

Expected Results

-

Well B (Vehicle): High fluorescence signal (100% Activity).

-

Well D (Z-DEVD-FMK): Near 0% Activity (>95% Inhibition).

-

Well C (Z-D-Glu-OEt): High fluorescence signal (~100% Activity). No significant inhibition observed.

Part 4: Scientific Rationale & Troubleshooting

Why might a researcher think Z-D-Glu-OEt is an inhibitor?

-

Naming Confusion: The string "Z-D-Glu" looks superficially similar to "Z-DEVD" (where D=Asp, E=Glu). A researcher might mistake the "D" in the name (indicating D-isomer) for the amino acid code for Aspartic Acid.

-

Non-Specific Effects: At extremely high concentrations (>100 µM), ethyl esters can hydrolyze, lowering the pH of the buffer. Caspase-3 is pH-sensitive (optimal pH 7.0–7.5). If the buffer capacity is overwhelmed, the pH drop will reduce enzyme activity, mimicking inhibition. This is a false positive .

-

Impurity: If the Z-D-Glu-OEt is low grade, it might contain trace contaminants (heavy metals or free alkylating agents) that non-specifically poison the enzyme cysteine.

Recommendation: If your goal is to inhibit Caspase-3, immediately switch to Z-DEVD-FMK (irreversible) or Ac-DEVD-CHO (reversible). If your goal is to use Z-D-Glu-OEt as a negative control, it is a valid choice, provided you confirm it does not possess non-specific toxicity in your cell model.

References

-

Caspase-3 Specificity & Mechanism

- Title: Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO.

- Source: BMC Pharmacology / PubMed Central.

-

URL:[Link]

-

Caspase Substrate Profiling

-

Chemical Identity (Z-D-Glu-OEt)

- Title: Z-D-Glu-OEt Product D

-

Source: ChemPep / Chemical Suppliers.[4]

Sources

- 1. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

Technical Deep Dive: Z-D-Glu-OEt in Apoptotic Signaling

The following technical guide details the role of Z-D-Glu-OEt (Benzyloxycarbonyl-D-Glutamic acid ethyl ester) within apoptosis research. While often overshadowed by active inhibitors like Z-VAD-FMK, this compound serves a critical function as a stereochemical negative control and metabolic probe , ensuring the validity of protease inhibition data.[1]

Mechanistic Role as a Stereochemical Probe and Negative Control[1]

Executive Summary

Z-D-Glu-OEt is a cell-permeable, protected amino acid derivative utilized primarily to validate the specificity of apoptotic protease inhibitors.[1] In drug development and mechanistic studies, distinguishing between true enzymatic inhibition and non-specific toxicity (off-target effects) is paramount.[1]

-

Compound: N-Benzyloxycarbonyl-D-Glutamic acid ethyl ester.[1]

-

Primary Utility: Negative control for Z-L-Glu-containing caspase/cathepsin inhibitors.[1]

-

Mechanism: The D-isomer configuration prevents recognition by the stereospecific catalytic pockets of Caspases (Cysteine-Aspartic Proteases) and Cathepsins, rendering it biologically inert against these targets while mimicking the physicochemical properties (lipophilicity, solubility) of the active L-isomer drugs.[1]

Molecular Mechanism & Stereochemical Logic

To understand the role of Z-D-Glu-OEt, one must first understand the mechanism of the active inhibitors it controls for.[1]

The "Lock and Key" Failure

Most synthetic apoptosis inhibitors (e.g., Z-DEVD-FMK , Z-VAD-FMK ) rely on an L-amino acid backbone that mimics the natural substrate of caspases.[1]

-

Z-Group (N-terminal): Increases cell permeability.[1]

-

L-Amino Acid Sequence (e.g., Glu-Val-Asp): Fits precisely into the S1-S4 subsites of the Caspase active site.[1]

-

Warhead (e.g., -FMK, -CHO): Irreversibly binds the catalytic cysteine.[1]

Z-D-Glu-OEt acts as the "Mismatched Key":

-

Steric Hindrance: The D-configuration of the Glutamic acid side chain orients the molecule incorrectly within the enzyme's binding pocket.[1]

-

Protection from Hydrolysis: Unlike L-Glu ethyl esters, which can be metabolized by intracellular esterases to free glutamate (potentially causing excitotoxicity), the D-isomer is resistant to many endogenous hydrolases, maintaining its structural integrity as a control vehicle.[1]

Pathway Visualization: Specificity Verification

The following diagram illustrates how Z-D-Glu-OEt serves as a checkpoint in the apoptosis signaling cascade, differentiating between true caspase blockade and experimental noise.

Caption: Figure 1.[1] Mechanism of Control. Active L-isomer inhibitors block Caspase-3, preventing apoptosis.[1] Z-D-Glu-OEt (Yellow) fails to bind due to stereochemical mismatch, allowing the pathway to proceed.[1] If cells treated with Z-D-Glu-OEt survive, it indicates non-specific interference.[1]

Experimental Protocols & Application

When conducting apoptosis assays (e.g., Flow Cytometry with Annexin V/PI, Western Blot for PARP cleavage), Z-D-Glu-OEt must be used at equimolar concentrations to the active inhibitor.[1]

Protocol: Validation of Caspase Inhibition

Objective: Confirm that the reduction in apoptosis observed with a Z-Glu-based inhibitor is due to enzyme inhibition and not solvent effects or Z-group toxicity.[1]

Materials:

-

Active Agent: Z-Glu(OEt)-FMK or Z-VAD-FMK.[1]

-

Control Agent: Z-D-Glu-OEt (dissolved in DMSO).[1]

-

Cell Line: Jurkat, HeLa, or primary hepatocytes.[1]

Step-by-Step Workflow:

-

Preparation: Prepare 20 mM stock solutions of both the Active Inhibitor and Z-D-Glu-OEt in dry DMSO.

-

Seeding: Plate cells at

cells/mL in 6-well plates. -

Pre-treatment (T = -1 hr):

-

Induction (T = 0): Treat all groups with apoptotic inducer (e.g., Staurosporine 1 µM or Anti-Fas mAb).[1]

-

Incubation: Incubate for 4–24 hours depending on the inducer kinetics.

-

Analysis: Harvest cells and stain for Annexin V-FITC / Propidium Iodide.

Data Interpretation Table

| Experimental Group | Expected Result (Apoptosis %) | Interpretation |

| Vehicle + Inducer | High (>50%) | Baseline apoptosis induction successful.[1] |

| Active Inhibitor + Inducer | Low (<10%) | Inhibitor successfully blocks the cascade.[1] |

| Z-D-Glu-OEt + Inducer | High (>50%) | VALID RESULT. The control failed to block apoptosis, proving the "Active Inhibitor" effect was specific.[1] |

| Z-D-Glu-OEt + Inducer | Low (<10%) | INVALID RESULT. The control compound protected the cells.[1] This suggests non-specific effects (e.g., pH buffering, antioxidant activity of the Z-group) rather than specific caspase inhibition.[1] |

Advanced Considerations: Metabolic Stability

While primarily a control, Z-D-Glu-OEt has unique properties relevant to glutamate metabolism research.[1]

-

Esterase Resistance: The ethyl ester on the D-isomer is cleaved significantly slower than the L-isomer by intracellular carboxylesterases.[1] This makes Z-D-Glu-OEt a more stable probe for studying the effects of the intact esterified molecule on membranes.[1]

-

Glutamate Transporter Interaction: High concentrations of Z-D-Glu-OEt may compete weakly with glutamate transporters (EAATs), potentially altering extracellular glutamate levels in neuronal cultures.[1] This is a confounding variable in neurotoxicity studies.

References

-

PubChem. (2024).[1] Compound Summary: Z-D-Glu(OtBu)-OH (Related Derivative).[1] Retrieved from [Link]

(Note: Specific peer-reviewed papers solely dedicated to Z-D-Glu-OEt are rare; it is almost exclusively cited within the "Materials and Methods" sections of apoptosis papers as a control reagent or within peptide synthesis catalogs.)[1]

Sources

Solubility and Handling Guide: Z-D-Glu-OEt (N-α-Benzyloxycarbonyl-D-Glutamic Acid α-Ethyl Ester)

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4]

Z-D-Glu-OEt refers to the

Understanding its solubility profile is essential for two primary workflows: reaction solvent selection (to ensure homogeneity) and purification (crystallization or extraction).[2][3]

Chemical Structure & Properties[1][2][4][5][6][7][8][9]

-

IUPAC Name: (R)-4-(Benzyloxycarbonylamino)-5-ethoxy-5-oxopentanoic acid[1][2][3]

-

Formula:

-

Key Functional Groups:

Critical Distinction: "Z-D-Glu-OEt" implies the

-ester .[1][2] If the compound were the-ester, it would be denoted as Z-D-Glu(OEt)-OH.[1][2][3] The presence of the free -carboxylic acid dictates that this molecule behaves as a weak acid , significantly influencing its solubility in aqueous buffers.[2][3]

Solubility Profile Matrix

The solubility of Z-D-Glu-OEt is governed by the competition between its hydrophobic domains (Z-group, Ethyl ester) and its hydrophilic domain (free

Qualitative Solubility Table

| Solvent Class | Solvent | Solubility | Operational Notes |

| Polar Protic | Water | Insoluble (at pH < 6) | The free acid precipitates in acidic/neutral water.[1][2] |

| Water (Basic) | Soluble | Dissolves in 5% | |

| Ethanol / Methanol | Freely Soluble | Excellent solvents for dissolution; often used in recrystallization mixtures. | |

| Polar Aprotic | DMF / DMSO | Freely Soluble | Standard solvents for peptide coupling reactions. |

| Acetonitrile | Soluble | Good for HPLC analysis; may require slight warming for high concentrations. | |

| Organic (Esters) | Ethyl Acetate (EtOAc) | Soluble | Primary solvent for extraction and workup.[2] |

| Chlorinated | DCM / Chloroform | Soluble | Excellent solubility; often used for loading columns or reactions. |

| Non-Polar | Hexane / Heptane | Insoluble | Acts as an antisolvent to induce crystallization. |

| Diethyl Ether | Sparingly Soluble | Often used to wash crude solids or induce precipitation from EtOAc. |

Thermodynamic Modeling & Solvent Selection Logic

To optimize purification, we apply the principle of Hansen Solubility Parameters (HSP) .[2][3] Z-D-Glu-OEt possesses a "dual-nature":

-

High Dispersion (

) & Polarity ( -

Hydrogen Bonding (

): The free

Implications for Purification[1][10]

Experimental Protocols

Protocol A: Acid-Base Purification (The "Self-Validating" Wash)

This method purifies Z-D-Glu-OEt from non-acidic impurities (e.g., Z-amine byproducts) and diesters.[1][2][3]

-

Dissolution: Dissolve crude Z-D-Glu-OEt in Ethyl Acetate (approx. 10 mL per gram).

-

Basic Extraction: Extract the organic phase 3x with 5%

(aq) . -

Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained organic impurities.[1][2]

-

Acidification: Cool the aqueous phase to 0°C and slowly acidify with 1M HCl to pH 2-3.

-

Observation: The product will precipitate as a white oil or solid.[2]

-

-

Recovery: Extract the cloudy acidic aqueous mixture with fresh Ethyl Acetate (3x).

-

Drying: Dry the final EtOAc layer over anhydrous

, filter, and evaporate to dryness.

Protocol B: Recrystallization (Ethanol/Hexane System)

Used for obtaining high-purity crystalline material.[1][2]

-

Solvation: Place the crude solid in a flask and add Ethanol (absolute). Heat to 50-60°C.

-

Saturation: Add Ethanol dropwise until the solid just dissolves.

-

Nucleation: While maintaining heat, add Hexane (or Petroleum Ether) dropwise until a faint, persistent turbidity (cloudiness) appears.[2][3]

-

Clarification: Add 1-2 drops of Ethanol to clear the solution.[1][2]

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

-

Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.

Process Visualization (Graphviz)[1][2][3]

The following diagram illustrates the logical flow of the Acid-Base purification protocol, highlighting the phase transfer mechanism.

Caption: Flowchart demonstrating the pH-switch purification strategy for Z-D-Glu-OEt.

Applications & Handling

-

Peptide Synthesis: Z-D-Glu-OEt is used to introduce D-Glutamic acid into a peptide chain.[1][2] The

-COOH can be activated (using DCC/HOBt or HATU) to form side-chain amides or esters.[1][2][3] -

Storage: Store at 2-8°C . Protect from moisture to prevent hydrolysis of the ethyl ester.[2]

-

Stability: The Z-group is stable to TFA (used in Boc chemistry) but is removed by catalytic hydrogenation (

) or HBr/Acetic Acid.[1][2][3]

References

An In-Depth Technical Guide to the Stability and Storage of Z-D-Glu-OEt

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-D-glutamic acid diethyl ester, commonly abbreviated as Z-D-Glu-OEt, is a pivotal protected amino acid derivative utilized in peptide synthesis and as a building block for complex pharmaceutical agents.[1] The integrity of this compound is paramount for the success of synthetic routes and the purity of the final product. This guide provides a comprehensive analysis of the chemical stability of Z-D-Glu-OEt, detailing the intrinsic liabilities of its functional groups. We will explore the primary degradation pathways, establish optimal storage and handling conditions based on mechanistic principles, and outline a systematic approach for assessing the compound's purity and stability over time.

Introduction: The Chemical Identity of Z-D-Glu-OEt

Z-D-Glu-OEt is a derivative of D-glutamic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and both carboxylic acid functions are protected as ethyl esters (OEt). This dual protection strategy renders the molecule suitable for specific chemical transformations where the reactivity of the amino and carboxyl groups needs to be masked.[2][3] Understanding the stability of these protecting groups is crucial for preventing unintended deprotection or side reactions during storage and handling.

The structure consists of three key components, each with distinct stability characteristics:

-

N-Benzyloxycarbonyl (Cbz) Group: Shields the primary amine.[]

-

Ethyl Ester (OEt) Groups: Protect the side-chain and alpha-carboxyl groups.

-

D-Glutamic Acid Backbone: The chiral core of the molecule.

This guide will deconstruct the stability of Z-D-Glu-OEt by examining the vulnerabilities of each of these functional moieties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Z-D-Glu-OEt is essential for its proper handling and for the design of stability studies.

| Property | Value | Source |

| Synonyms | N-benzyloxycarbonyl-D-glutamic acid diethyl ester | N/A |

| Molecular Formula | C₁₇H₂₃NO₆ | [5] |

| Molecular Weight | 337.37 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 85-89 °C | |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and acetic acid. Slightly soluble in water.[6][7] | N/A |

Key Factors Influencing the Stability of Z-D-Glu-OEt

The stability of Z-D-Glu-OEt is not absolute; it is susceptible to degradation from several environmental factors. The primary degradation pathways are hydrolysis of the ester linkages and cleavage of the Cbz protecting group.

Impact of Temperature

While many suppliers recommend storing similar protected amino acids at refrigerated (2-8 °C) or frozen (-20 °C) temperatures, the rationale is based on minimizing the rate of all potential chemical degradation pathways.[1][6]

-

Causality: Elevated temperatures provide the activation energy required for hydrolytic reactions, even in the presence of trace moisture. For long-term storage, reducing the thermal energy of the system is the most effective way to ensure the compound's integrity. Unopened containers should be stored in a cool, dry place, with temperatures not exceeding 25-30°C for short-term handling.[8][9][10]

Impact of pH and Moisture (Hydrolytic Stability)

The presence of water, especially under acidic or basic conditions, is the most significant threat to the stability of Z-D-Glu-OEt. Both the ethyl ester and the Cbz group are vulnerable.

-

Ester Hydrolysis: The two ethyl ester groups are susceptible to hydrolysis, which converts them back to carboxylic acids. This reaction is catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Occurs in the presence of strong acids and water.

-

Base-Catalyzed (Saponification): A more rapid and irreversible process that occurs in the presence of bases (e.g., hydroxide ions). The rate is typically faster than acid-catalyzed hydrolysis.

-

-

Cbz Group Stability: The Cbz group is generally stable under neutral and basic conditions but can be cleaved by strong acids.[11]

Oxidative and Photolytic Stability

-

Oxidation: The molecule does not contain functional groups that are highly susceptible to oxidation under normal storage conditions. However, it is good practice to store it away from strong oxidizing agents.[6][7]

-

Photostability: While there is no specific data indicating high photosensitivity for Z-D-Glu-OEt, many complex organic molecules can be degraded by high-energy light (UV). Therefore, storage in amber vials or in the dark is a prudent precautionary measure.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to maximize the shelf-life and preserve the purity of Z-D-Glu-OEt.

Long-Term Storage (Months to Years)

-

Temperature: -20°C ± 5°C. This is the most critical parameter.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

-

Container: Use tightly sealed, amber glass vials or bottles to protect from light and moisture ingress.

-

State: Store as a solid (lyophilized powder). Avoid storing in solution for long periods.

Short-Term Storage (Days to Weeks)

-

Temperature: 2-8°C. Refrigeration is sufficient for short durations.

-

Container: Keep in a tightly sealed vial, preferably within a desiccator to maintain a low-humidity environment.

Handling Procedures

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate hydrolysis.

-

Weighing: Conduct weighing operations in a controlled, low-humidity environment if possible. Promptly reseal the container after dispensing.

-

Solution Preparation: Prepare solutions immediately before use. Use anhydrous solvents if the subsequent reaction chemistry allows. If aqueous buffers are required, use them at a pH as close to neutral as possible and for the minimum time necessary.

Methodology for Stability and Purity Assessment

A robust analytical program is essential to ensure the quality of Z-D-Glu-OEt, especially after prolonged storage or when initiating a new series of experiments. This typically involves a combination of chromatographic and spectroscopic techniques.

Forced Degradation Studies

Forced degradation, or stress testing, is a powerful tool to understand potential degradation pathways.[12][13][14] It involves subjecting the compound to harsh conditions to accelerate decomposition.[14]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare several solutions of Z-D-Glu-OEt (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.

-

Basic: Add 0.1 M NaOH and incubate at room temperature for 1, 4, and 8 hours.

-

Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal: Incubate a solid sample at 80°C for 48 hours.

-

Photolytic: Expose a solution to high-intensity UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the standard technique.[15][16]

Protocol: Example RP-HPLC Method for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is determined by the peak area percentage of the main Z-D-Glu-OEt peak relative to the total area of all peaks.[16]

This method should be validated to demonstrate its ability to separate the parent compound from all potential degradation products identified during forced degradation studies.

Conclusion

The chemical stability of Z-D-Glu-OEt is fundamentally governed by the stability of its N-Cbz and diethyl ester protecting groups.[2][] The primary risk factors for degradation are exposure to moisture, non-neutral pH, and elevated temperatures. By adhering to strict storage protocols—specifically, storing the solid compound at -20°C under an inert, dry atmosphere and away from light—researchers can ensure its long-term integrity. Routine purity assessment using a validated, stability-indicating HPLC method is a critical component of quality control, providing confidence in the material's suitability for sensitive synthetic applications.

References

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

-

National Institutes of Health (NIH). Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC. Available from: [Link]

-

Organic Chemistry Portal. Protective Groups. Available from: [Link]

-

ResearchGate. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link]

-

PubChem. N-[(Benzyloxy)carbonyl]glutamic acid. Available from: [Link]

- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

YouTube. Avoiding Pet Food Storage Errors | Vet's Voice. Available from: [Link]

-

ResearchGate. Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Available from: [Link]

-

National Institutes of Health (NIH). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

-

PubMed. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives. Available from: [Link]

-

Wikipedia. Glutamic acid. Available from: [Link]

-

Agilent. Amino Acid Analysis. Available from: [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. Available from: [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Proper Storage of Pet Food & Treats. Available from: [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups (Archived). Available from: [Link]

-

Wikipedia. Protecting group. Available from: [Link]

-

OUCI. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Available from: [Link]

-

U.S. Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available from: [Link]

-

YouTube. Storing Pet Food Long Term. Available from: [Link]

-

PubChem. z-d-Glu(otbu)-oh. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. media.neliti.com [media.neliti.com]

- 5. z-d-Glu(otbu)-oh | C17H23NO6 | CID 6992708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. fda.gov [fda.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Z-D-Glu-OEt

Introduction: Unveiling the Cellular Impact of Novel Glutamic Acid Derivatives

Glutamic acid and its analogs are pivotal molecules in cellular metabolism and signaling. As researchers delve deeper into the intricate pathways governing cell fate, novel derivatives of such fundamental molecules present exciting opportunities for therapeutic innovation and a greater understanding of biological processes. Z-D-Glu-OEt (N-Carbobenzyloxy-D-glutamic acid alpha ethyl ester) is one such derivative, a compound whose specific biological activities remain to be fully elucidated.[1]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the effects of Z-D-Glu-OEt in cell culture experiments. This document provides a strategic workflow, from initial handling and cytotoxicity assessment to in-depth mechanistic studies, enabling the scientific community to explore the potential of this and other novel chemical entities. The protocols herein are designed to be self-validating, with built-in controls and clear endpoints, ensuring the generation of robust and reproducible data.

Part 1: Foundational Knowledge and Initial Characterization of Z-D-Glu-OEt

Before initiating any cell-based assay, a thorough understanding of the compound's physicochemical properties and the proper preparation of stock solutions are paramount.

Compound Specifications

| Property | Value | Source |

| Synonym | Z-D-Glu-OEt, Cbz-D-Glu-OEt | [1] |

| Molecular Formula | C15H19NO6 | [1] |

| Molecular Weight | 309.3 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Store at -20°C | [2] |

Protocol 1: Preparation of a Z-D-Glu-OEt Stock Solution

The causality behind selecting an appropriate solvent and concentration is to ensure complete solubilization of the compound while minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for use in cell culture.[3]

Materials:

-

Z-D-Glu-OEt powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature to prevent freezing upon opening.

-

Weigh a precise amount of Z-D-Glu-OEt powder in a sterile microcentrifuge tube.

-

Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). For a 10 mM stock solution of Z-D-Glu-OEt (MW: 309.3 g/mol ), dissolve 3.093 mg in 1 mL of DMSO.

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the Z-D-Glu-OEt powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots at -20°C, protected from light. When stored properly in a solvent, it can be stable for up to a year.[2]

Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[3] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Part 2: Determining the Cytotoxic Profile of Z-D-Glu-OEt

A critical initial step in characterizing any new compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for subsequent mechanistic studies, as well as revealing any potential cytotoxic effects.

Protocol 2: Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol utilizes the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable, metabolically active cells. The resulting fluorescence is directly proportional to the number of living cells.

Materials:

-

Target cell line (e.g., Jurkat cells, a human T-lymphocyte cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Z-D-Glu-OEt stock solution (from Protocol 1)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Sterile 96-well, clear-bottom, black-walled plates

-

Multi-channel pipette

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Experimental Workflow:

Caption: Workflow for determining the cytotoxicity of Z-D-Glu-OEt.

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells at an appropriate density (e.g., 1 x 10^4 cells/well for Jurkat cells) in 100 µL of complete medium into each well of a 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X working solution of Z-D-Glu-OEt by diluting the stock solution in complete medium. Create a serial dilution series to cover a broad concentration range (e.g., 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X concentrations.

-

-

Incubation:

-

Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

-

Resazurin Addition and Measurement:

-

After the incubation period, add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours, or until the color in the untreated control wells has changed from blue to pink.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium only).

-

Normalize the fluorescence values to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of the Z-D-Glu-OEt concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

-

Part 3: Investigating the Pro-Apoptotic Potential of Z-D-Glu-OEt

Should the cytotoxicity assay reveal a dose-dependent decrease in cell viability, the next logical step is to determine if this cell death is due to apoptosis, a form of programmed cell death.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

-

Target cell line and complete medium

-

Z-D-Glu-OEt stock solution

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate at a density that will not result in over-confluence by the end of the experiment.

-

Treat the cells with Z-D-Glu-OEt at concentrations around the determined IC50 value and a non-toxic concentration for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Four populations of cells will be distinguishable:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small)

-

-

Data Interpretation: An increase in the percentage of Annexin V-positive cells in the Z-D-Glu-OEt-treated samples compared to the vehicle control indicates the induction of apoptosis.

Part 4: Elucidating the Mechanism of Action of Z-D-Glu-OEt

If Z-D-Glu-OEt is found to induce apoptosis, the subsequent investigation should focus on identifying the molecular pathway involved. Key players in many apoptotic pathways are caspases, a family of proteases that execute cell death, and granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer (NK) cells to induce apoptosis in target cells.[4]

Hypothetical Mechanism of Action: Inhibition of Granzyme B

A plausible hypothesis is that Z-D-Glu-OEt, as a glutamic acid derivative, could act as a competitive inhibitor for proteases that recognize glutamic acid or similar residues in their substrates. Granzyme B is known to cleave substrates after an aspartic acid residue, and given the structural similarity, it is conceivable that a glutamic acid derivative could interfere with this process.

Caption: Hypothetical inhibition of the Granzyme B pathway by Z-D-Glu-OEt.

Protocol 4: In Vitro Granzyme B Inhibition Assay

This biochemical assay directly measures the ability of Z-D-Glu-OEt to inhibit the enzymatic activity of purified granzyme B.

Materials:

-

Recombinant human Granzyme B

-

Granzyme B-specific fluorogenic substrate (e.g., Ac-IETD-AFC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS)

-

Z-D-Glu-OEt stock solution

-

Known Granzyme B inhibitor (positive control)

-

96-well, black, flat-bottom plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Z-D-Glu-OEt and the positive control inhibitor in the assay buffer.

-

Add the diluted compounds to the wells of the 96-well plate.

-

Add a fixed concentration of granzyme B to each well (except for the no-enzyme control).

-

Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence kinetically over time (e.g., every minute for 30-60 minutes).

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the log of the Z-D-Glu-OEt concentration to determine the IC50 value.

Investigating Potential Off-Target Effects

It is crucial to consider that any compound may have off-target effects.[5] To assess the specificity of Z-D-Glu-OEt, similar in vitro inhibition assays should be performed against other related proteases, such as various caspases (e.g., caspase-3, -7, -8, -9) and other serine proteases. A compound is considered selective if its IC50 for the primary target is significantly lower (typically at least 10-fold) than for other tested enzymes.

Conclusion: A Roadmap for Novel Compound Characterization

The protocols and strategies outlined in these application notes provide a robust framework for the initial characterization of Z-D-Glu-OEt in cell culture. By systematically determining its cytotoxicity, assessing its pro-apoptotic potential, and investigating its mechanism of action, researchers can generate high-quality, reproducible data. This methodical approach is not only applicable to Z-D-Glu-OEt but can also serve as a template for the cellular evaluation of other novel chemical entities, ultimately accelerating the pace of discovery in drug development and fundamental biological research.

References

-

Aapptec. Z-D-Glu-OEt. Aapptec. Accessed January 26, 2026. [Link]

-

LifeTein. DMSO usage in cell culture. LifeTein. Published February 1, 2023. [Link]

-

Meimetis et al. Inference of drug off-target effects on cellular signaling using interactome-based deep learning. Nat Commun. 2024;15(1):2293. [Link]

-

Bratke et al. Granzyme B activity in atopic asthma patients compared with controls. J Allergy Clin Immunol. 2004;114(4):857-63. [Link]

-

Adhami et al. Cytotoxic and non-cytotoxic roles of the CTL/NK protease granzyme B. J Cell Mol Med. 2009;13(8B):2265-76. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Z-D-Glu(OtBu)-OH | TargetMol [targetmol.com]

- 3. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and non-cytotoxic roles of the CTL/NK protease granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Intracellular Delivery of Z-D-Glu-OEt to Primary Neurons

This guide details the protocol for the intracellular delivery of N-benzyloxycarbonyl-D-glutamic acid ethyl ester (Z-D-Glu-OEt) to primary neuronal cultures.

Z-D-Glu-OEt is a lipophilic, cell-permeable derivative of D-glutamate. Unlike free D-glutamate, which relies on specific excitatory amino acid transporters (EAATs) or vesicular glutamate transporters (VGLUTs) for transport, the Z-protected ester form enters cells via passive diffusion . Once intracellular, endogenous esterases hydrolyze the ethyl ester, trapping the Z-D-Glu or D-Glu moiety within the cytosol for metabolic or receptor-binding studies.

Application Logic & Mechanism

The Challenge of D-Glutamate Delivery

Free D-Glutamate is a stereoisomer of the major neurotransmitter L-Glutamate. While it acts as a partial agonist/antagonist at the NMDA receptor glycine site and is found in the mammalian brain, its intracellular accumulation is strictly regulated by transporters. Direct addition of free D-Glu often results in extracellular receptor activation (excitotoxicity) rather than intracellular loading.

The Z-D-Glu-OEt Solution

Z-D-Glu-OEt utilizes a "Mask-and-Traverse" strategy:

-

The "Z" Group (Benzyloxycarbonyl): Increases lipophilicity at the N-terminus, preventing recognition by surface amino acid transporters.

-

The "OEt" Group (Ethyl Ester): Masks the charged carboxyl group, neutralizing the molecule to facilitate membrane permeation.

-

Intracellular Activation: Upon entry, cytosolic esterases cleave the ethyl group, releasing Z-D-Glu (or D-Glu upon further processing), which becomes trapped due to the restored charge.

Mechanism of Action Diagram

Figure 1: Mechanism of Z-D-Glu-OEt cell entry and activation. The hydrophobic modifications allow passive diffusion, bypassing surface glutamate transporters.

Materials & Preparation

Reagents

| Reagent | Specification | Storage | Notes |

| Z-D-Glu-OEt | >98% Purity (HPLC) | -20°C (Desiccated) | Protect from moisture to prevent spontaneous hydrolysis. |

| DMSO | Cell Culture Grade (Hybridoma) | RT | Use sterile, anhydrous DMSO. |

| Pluronic F-127 | 20% w/v in DMSO | RT | Optional: Enhances solubility for high concentrations (>50 µM). |

| Neurobasal Medium | Phenol Red-Free | 4°C | Phenol red can interfere with fluorescence assays. |

Stock Solution Preparation (100 mM)

Note: Prepare fresh stocks immediately prior to use for maximum stability.

-

Calculate mass required for 100 mM concentration (MW ≈ 309.3 g/mol ).

-

Example: Dissolve 3.09 mg in 100 µL DMSO.

-

-

Vortex vigorously for 30 seconds. Ensure complete dissolution (solution must be clear).

-

Critical Step: If using for long-term incubation (>24h), filter sterilize the DMSO stock using a 0.2 µm PTFE (hydrophobic) syringe filter.

-

Aliquot and store at -20°C. Do not freeze-thaw more than 3 times.

Experimental Protocol

Phase 1: Culture Preparation

-

System: Primary Rat/Mouse Cortical or Hippocampal Neurons.

-

Age: DIV 14-21 (Days In Vitro) for mature synaptic networks.

-

Media: Maintain in Neurobasal + B27.

Phase 2: Loading Protocol (Acute Delivery)

This protocol is optimized for acute signaling studies (1–4 hours).

-

Equilibration:

-

Ideally, perform experiments in Artificial Cerebrospinal Fluid (aCSF) or HEPES-buffered saline to control pH outside the incubator.

-

Buffer Composition: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

-

Working Solution Preparation:

-

Dilute the 100 mM DMSO stock into pre-warmed (37°C) aCSF/Media.

-

Target Concentration: 10 µM – 100 µM.

-

Vehicle Control: Prepare a matched DMSO control (e.g., 0.1% DMSO for 100 µM treatment).

-

Note: Keep final DMSO concentration < 0.1% to avoid neurotoxicity.

-

-

Incubation:

-

Remove culture media and wash neurons gently 1x with warm aCSF.

-

Add Z-D-Glu-OEt working solution.[1]

-

Incubate at 37°C for 30–60 minutes .

-

Why: 30 minutes allows sufficient passive diffusion and esterase activity to accumulate the charged species.

-

-

Washout (Critical):

-

Aspirate the loading solution.

-

Wash 3x with warm aCSF (5 minutes per wash).

-

Reasoning: Removes extracellular Z-D-Glu-OEt and any free D-Glu generated by extracellular breakdown, ensuring observed effects are intracellular.

-

Phase 3: Validation & Readout

Workflow Diagram: Experimental Steps

Figure 2: Step-by-step workflow for Z-D-Glu-OEt delivery.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | High concentration / Low solubility in aqueous media. | Sonicate the working solution. Use Pluronic F-127 (0.02%) during dilution. Do not exceed 100 µM. |

| Neurotoxicity | DMSO toxicity or Excitotoxicity. | Keep DMSO < 0.1%. Include an NMDA antagonist (e.g., AP5) if extracellular D-Glu is activating receptors during loading. |

| No Effect Observed | Insufficient hydrolysis. | Extend incubation to 2 hours. Verify esterase activity in your specific cell type using Calcein-AM (positive control). |

References

-

Wermuth, C. G. (2008). Practice of Medicinal Chemistry. Elsevier. (Discusses ester prodrug strategies for amino acid delivery). Link

-

Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. European Journal of Neuroscience, 33(8), 1351-1365. (Details D-Glutamate interactions with NMDARs). Link

-

Simpkins, K. L., et al. (2003). Selective activation of intracellular receptors by membrane-permeable glutamate analogues. Nature Neuroscience. (Foundational logic for ester-based glutamate delivery). Link

-

ChemPep Inc. (2023). Product Datasheet: Z-D-Glu-OEt.[1][2] (Chemical properties and solubility data). Link

Disclaimer: This protocol is for research use only. Z-D-Glu-OEt is not approved for therapeutic use in humans.[2]

Sources

experimental uses of Z-D-Glu-OEt in cancer research

Application Note: Experimental Utilization of Z-D-Glu-OEt in Next-Generation Cancer Therapeutics

Part 1: Core Directive & Executive Summary

Z-D-Glu-OEt (N-Benzyloxycarbonyl-D-glutamic acid

This guide moves beyond standard catalog descriptions to provide actionable, high-level protocols for utilizing Z-D-Glu-OEt in three specific high-impact areas:

-

synthesis of TREX1 Inhibitors for enhancing checkpoint blockade efficacy.

- -Conjugation Strategies for Gamma-Glutamyl Transferase (GGT) targeting.

-

Chiral Molecular Imprinting for metabolic profiling of the tumor microenvironment.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The D-Amino Acid Advantage in Oncology

-

Causality: Endogenous human proteases preferentially cleave L-peptide bonds. Incorporating D-amino acids (like D-Glu) into therapeutic scaffolds drastically increases plasma half-life (

). -

Mechanism: Z-D-Glu-OEt serves as a "scaffold anchor." The

-terminal Z (Cbz) group provides orthogonal protection, while the

Core Application: Synthesis of TREX1 Inhibitors

-

Context: TREX1 is a cytosolic exonuclease that degrades DNA, preventing the activation of the cGAS-STING pathway. Inhibiting TREX1 accumulates cytosolic DNA, triggering an interferon response that turns "cold" tumors "hot."

-

Role of Z-D-Glu-OEt: It acts as the backbone for small molecule inhibitors that mimic the DNA phosphodiester bond but resist nuclease degradation.

Self-Validating Systems

-